2,4-Thiophenedisulfonamide
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Overview
Description
2,4-Thiophenedisulfonamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of sulfonamide groups at the 2 and 4 positions of the thiophene ring imparts unique chemical and physical properties to this compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production of 2,4-Thiophenedisulfonamide may involve large-scale sulfonation reactions using sulfur trioxide or chlorosulfonic acid, followed by amination with ammonia or primary amines. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Thiophenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
2,4-Thiophenedisulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antihypertensive effects.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 2,4-Thiophenedisulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.
Pathways Involved: By inhibiting dihydrofolate reductase, this compound can disrupt the folate metabolism pathway, leading to the inhibition of cell growth and proliferation
Comparison with Similar Compounds
- 3-Methyl-2,4-thiophenedisulfonamide
- 2,5-Thiophenedisulfonamide
- Thiophene-2-sulfonamide
Comparison:
- 3-Methyl-2,4-thiophenedisulfonamide: Similar structure but with a methyl group at the 3 position, which may alter its chemical reactivity and biological activity.
- 2,5-Thiophenedisulfonamide: Sulfonamide groups at different positions, leading to different chemical and physical properties.
- Thiophene-2-sulfonamide: Contains only one sulfonamide group, which may result in different reactivity and applications .
2,4-Thiophenedisulfonamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
22167-98-2 |
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Molecular Formula |
C4H6N2O4S3 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
thiophene-2,4-disulfonamide |
InChI |
InChI=1S/C4H6N2O4S3/c5-12(7,8)3-1-4(11-2-3)13(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) |
InChI Key |
MCNVGCWBRVMJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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